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molecular formula C14H12N2O B8416853 4-Methyl-2-oxo-6-(phenylmethyl)-1,2-dihydro-3-pyridinecarbonitrile

4-Methyl-2-oxo-6-(phenylmethyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B8416853
M. Wt: 224.26 g/mol
InChI Key: UYHPDQWMHHFPDG-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

1-Phenyl-2,4-pentanedione (18.32 g, 104 mmol) and cyanoacetamide (8.74 g, 104 mmol) were dissolved in EtOH (104 mL) and heated until homogenous (ca. 75° C.). Piperidine (8.86 g, 104 mmol) was added and the reaction mixture heated at reflux for 15-30 min. followed by cooling to room temperature, during which time precipitation occurred. The heterogenous contents were filtered to give a solid which was suspended in 200 mL water and stirred vigorously for 20 min. The heterogenous mixture was filtered to afford 6-methyl-2-oxo-4-(phenylmethyl)-1,2-dihydro-3-pyridinecarbonitrile and 4-methyl-2-oxo-6-(phenylmethyl)-1,2-dihydro-3-pyridinecarbonitrile (12.06 g, 52%). LCMS MH+=225.1
Quantity
18.32 g
Type
reactant
Reaction Step One
Quantity
8.74 g
Type
reactant
Reaction Step One
Name
Quantity
104 mL
Type
solvent
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](=O)[CH2:9][C:10](=O)[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14]([CH2:16][C:17]([NH2:19])=[O:18])#[N:15].N1CCCCC1>CCO.O>[CH3:11][C:10]1[NH:19][C:17](=[O:18])[C:16]([C:14]#[N:15])=[C:8]([CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:9]=1.[CH3:11][C:10]1[CH:9]=[C:8]([CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[NH:19][C:17](=[O:18])[C:16]=1[C:14]#[N:15]

Inputs

Step One
Name
Quantity
18.32 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(CC(C)=O)=O
Name
Quantity
8.74 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
104 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
8.86 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15-30 min.
Duration
22.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature, during which time precipitation
FILTRATION
Type
FILTRATION
Details
The heterogenous contents were filtered
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
The heterogenous mixture was filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC(=C(C(N1)=O)C#N)CC1=CC=CC=C1
Name
Type
product
Smiles
CC1=C(C(NC(=C1)CC1=CC=CC=C1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.06 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08536179B2

Procedure details

1-Phenyl-2,4-pentanedione (18.32 g, 104 mmol) and cyanoacetamide (8.74 g, 104 mmol) were dissolved in EtOH (104 mL) and heated until homogenous (ca. 75° C.). Piperidine (8.86 g, 104 mmol) was added and the reaction mixture heated at reflux for 15-30 min. followed by cooling to room temperature, during which time precipitation occurred. The heterogenous contents were filtered to give a solid which was suspended in 200 mL water and stirred vigorously for 20 min. The heterogenous mixture was filtered to afford 6-methyl-2-oxo-4-(phenylmethyl)-1,2-dihydro-3-pyridinecarbonitrile and 4-methyl-2-oxo-6-(phenylmethyl)-1,2-dihydro-3-pyridinecarbonitrile (12.06 g, 52%). LCMS MH+=225.1
Quantity
18.32 g
Type
reactant
Reaction Step One
Quantity
8.74 g
Type
reactant
Reaction Step One
Name
Quantity
104 mL
Type
solvent
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](=O)[CH2:9][C:10](=O)[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14]([CH2:16][C:17]([NH2:19])=[O:18])#[N:15].N1CCCCC1>CCO.O>[CH3:11][C:10]1[NH:19][C:17](=[O:18])[C:16]([C:14]#[N:15])=[C:8]([CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:9]=1.[CH3:11][C:10]1[CH:9]=[C:8]([CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[NH:19][C:17](=[O:18])[C:16]=1[C:14]#[N:15]

Inputs

Step One
Name
Quantity
18.32 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(CC(C)=O)=O
Name
Quantity
8.74 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
104 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
8.86 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15-30 min.
Duration
22.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature, during which time precipitation
FILTRATION
Type
FILTRATION
Details
The heterogenous contents were filtered
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
The heterogenous mixture was filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC(=C(C(N1)=O)C#N)CC1=CC=CC=C1
Name
Type
product
Smiles
CC1=C(C(NC(=C1)CC1=CC=CC=C1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.06 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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